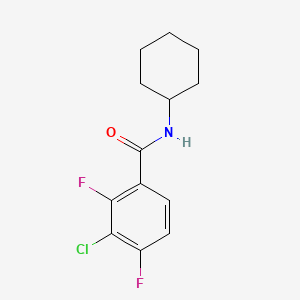![molecular formula C12H9BF2O2 B14779592 (2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly notable for its biphenyl structure, which consists of two benzene rings connected by a single bond, and the presence of two fluorine atoms at the 2 and 4’ positions. The boronic acid functional group is attached to the 4 position of one of the benzene rings. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 2,4’-difluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.
Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.
Borylation: The lithiated intermediate is then reacted with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid functional group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the boronic acid can be reduced to form the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biphenyl derivative with a new carbon-carbon bond.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding borane.
Applications De Recherche Scientifique
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic acids are being explored for their potential in drug development, particularly as enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Transmetalation: The boronic acid reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide reacts with the palladium-boron complex to form a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the biphenyl and fluorine substituents.
2,4-Difluorophenylboronic Acid: Similar structure but lacks the biphenyl substituent.
4,4’-Difluorobiphenyl: Similar structure but lacks the boronic acid functional group.
Uniqueness
(2,4’-Difluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the boronic acid functional group, which makes it highly versatile in organic synthesis. The fluorine atoms enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H9BF2O2 |
|---|---|
Poids moléculaire |
234.01 g/mol |
Nom IUPAC |
[3-fluoro-4-(4-fluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H9BF2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H |
Clé InChI |
WAGIQBGIMWYOPV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


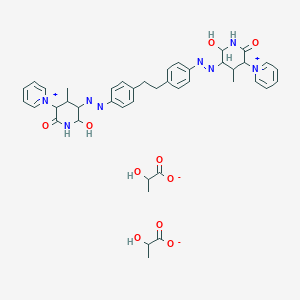
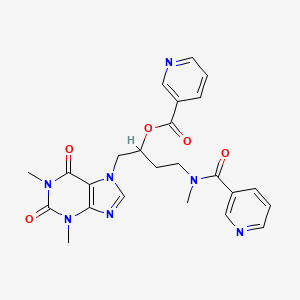
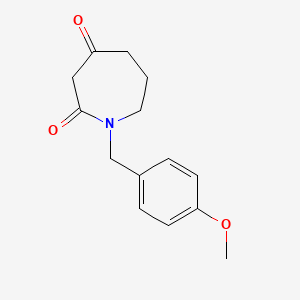
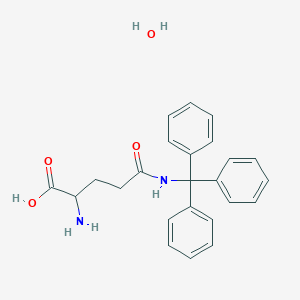
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
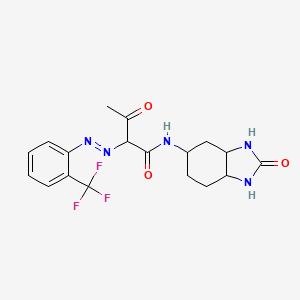
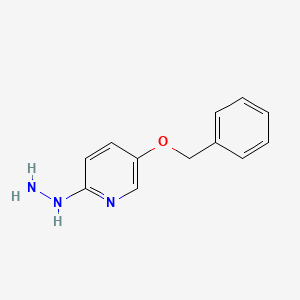
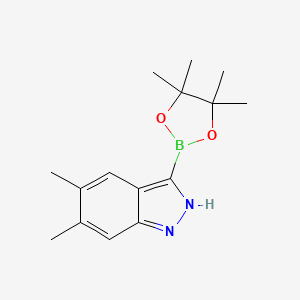
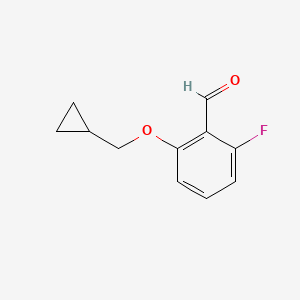

![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)

